![molecular formula C22H25ClN4O3S3 B2654404 (1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1098096-54-8](/img/structure/B2654404.png)
(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups present. It includes a chlorothiophene sulfonyl group, a pyrrolidinyl group, and a piperazinyl group attached to a methanone core . The presence of these groups contributes to the compound’s unique properties and potential applications.Scientific Research Applications
Synthesis and Antimicrobial Activities
Studies on compounds with similar structural motifs, such as benzothiazoles and piperazine derivatives, have demonstrated significant antimicrobial activities. For instance, the synthesis and evaluation of pyridine derivatives incorporating benzothiazole units have revealed variable and modest antimicrobial activity against different strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). These findings suggest that compounds with benzothiazole and piperazine moieties, similar to the chemical structure , could potentially be explored for their antimicrobial properties.
Molecular Interaction Studies
Research on molecular interactions, particularly involving cannabinoid receptors, highlights the utility of compounds with piperazine and related heterocyclic components in understanding receptor-ligand interactions (Shim et al., 2002). Such studies are crucial for the development of new therapeutic agents, suggesting a potential avenue for the application of the subject compound in drug discovery, particularly in targeting G protein-coupled receptors.
Enzyme Inhibition and Therapeutic Agent Development
Compounds with structures similar to the subject compound have been synthesized and evaluated for their potential as therapeutic agents, demonstrating enzyme inhibitory activities and low cytotoxic profiles. These attributes indicate possible applications in the development of novel drugs for treating diseases like Alzheimer's (Hassan et al., 2018). The incorporation of functional groups similar to those in the subject compound into multifunctional amides points to the potential for creating new therapeutic molecules with targeted biological activities.
properties
IUPAC Name |
[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O3S3/c1-2-15-5-3-7-17-20(15)24-22(31-17)26-13-11-25(12-14-26)21(28)16-6-4-10-27(16)33(29,30)19-9-8-18(23)32-19/h3,5,7-9,16H,2,4,6,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOCKNFVJLXOMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=C(S5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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